molecular formula C16H16ClN7O3S B11352882 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B11352882
M. Wt: 421.9 g/mol
InChI Key: ABRXQXMEMDZSTM-UHFFFAOYSA-N
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Description

“N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a chlorinated aromatic ring, an acetamido group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the chlorination of 2-methylphenyl to form 5-chloro-2-methylphenyl. This intermediate can then undergo further reactions to introduce the acetamido group and the triazole ring. The final step involves the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or the triazole ring, potentially altering the compound’s activity.

    Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic ring could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for further investigation in the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the formulation of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups may allow it to engage in various binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-HYDROXY-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The unique combination of functional groups in “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” distinguishes it from similar compounds. The presence of the acetamido group and the specific arrangement of the triazole and oxadiazole rings may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16ClN7O3S

Molecular Weight

421.9 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClN7O3S/c1-8-4-5-10(17)6-11(8)19-12(26)7-28-16-21-20-15(24(16)3)13-14(18-9(2)25)23-27-22-13/h4-6H,7H2,1-3H3,(H,19,26)(H,18,23,25)

InChI Key

ABRXQXMEMDZSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NON=C3NC(=O)C

Origin of Product

United States

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